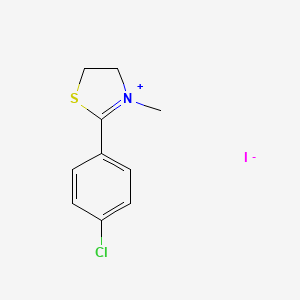

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

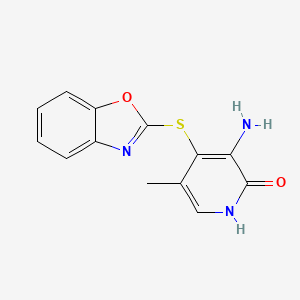

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide is a thiazole derivative with a unique structure that includes a chlorophenyl group and a methylthiazolium iodide moiety. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of iodine to yield the desired thiazolium iodide compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the quality of the final product .

化学反応の分析

反応の種類

4,5-ジヒドロ-2-(4-クロロフェニル)-3-メチルチアゾリウムヨージドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応によって、チアゾリウム環をジヒドロチアゾール誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、ジヒドロチアゾール誘導体、およびさまざまな置換チアゾリウム化合物などがあります .

4. 科学研究への応用

4,5-ジヒドロ-2-(4-クロロフェニル)-3-メチルチアゾリウムヨージドは、いくつかの科学研究に利用されています。

化学: より複雑なチアゾール誘導体の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。

科学的研究の応用

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.

作用機序

4,5-ジヒドロ-2-(4-クロロフェニル)-3-メチルチアゾリウムヨージドの作用機序は、さまざまな分子標的との相互作用を伴います。 この化合物は、ポリ(ADP-リボース)ポリメラーゼ-1や細菌DNAジャイレースBなどの酵素を阻害することで、抗菌活性と抗癌活性を発揮します 。チアゾール環が生物学的巨大分子と相互作用する能力は、その生物学的効果にとって重要です。

類似化合物との比較

類似化合物

4,5-ジヒドロチアゾール誘導体: これらの化合物は、類似のチアゾール環構造を共有していますが、置換基が異なる場合があります。

チアゾリウム塩: チアゾリウムヨージド部分と類似していますが、アリール基またはアルキル基が異なる化合物。

クロロフェニル誘導体: クロロフェニル基を持つが、異なる複素環を持つ化合物.

独自性

4,5-ジヒドロ-2-(4-クロロフェニル)-3-メチルチアゾリウムヨージドは、クロロフェニル基とチアゾリウムヨージド部分の特定の組み合わせによって独自です。

特性

CAS番号 |

96159-99-8 |

|---|---|

分子式 |

C10H11ClINS |

分子量 |

339.62 g/mol |

IUPAC名 |

2-(4-chlorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |

InChI |

InChI=1S/C10H11ClNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |

InChIキー |

ASFGBYAOJONEMW-UHFFFAOYSA-M |

正規SMILES |

C[N+]1=C(SCC1)C2=CC=C(C=C2)Cl.[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)